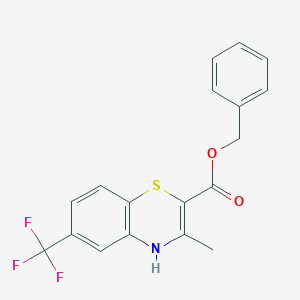
2-Benzoyl-6-(2,4-dichlorophenyl)-4-methyl-1,5,2-dioxazinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone: is a synthetic organic compound characterized by its unique chemical structure. This compound features a dioxazinan ring, which is a six-membered ring containing two oxygen and one nitrogen atom, substituted with a 2,4-dichlorophenyl group and a phenylmethanone group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone typically involves the following steps:
Formation of the Dioxazinan Ring: The dioxazinan ring can be synthesized through a cyclization reaction involving appropriate precursors such as diols and amines under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group:
Attachment of the Phenylmethanone Group: The phenylmethanone group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmacological Studies: The compound’s structure suggests potential biological activity, making it a candidate for pharmacological research.
Drug Development: It can be explored for its potential as a lead compound in drug discovery programs.
Industry:
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as a building block in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
- 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylmethanol
- 6-(2,4-Dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-ylethanone
Uniqueness:
- Structural Features: The presence of both the dioxazinan ring and the phenylmethanone group distinguishes it from other similar compounds.
- Chemical Properties: Its specific substituents confer unique reactivity and stability, making it suitable for particular applications.
属性
分子式 |
C17H15Cl2NO3 |
|---|---|
分子量 |
352.2g/mol |
IUPAC 名称 |
[6-(2,4-dichlorophenyl)-4-methyl-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-10-20(16(21)12-5-3-2-4-6-12)23-17(22-11)14-8-7-13(18)9-15(14)19/h2-9,11,17H,10H2,1H3 |
InChI 键 |
BDYRJVFUMVKXBZ-UHFFFAOYSA-N |
SMILES |
CC1CN(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC1CN(OC(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-chlorophenyl)-11-[2-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389512.png)
![3-(4-chlorophenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389515.png)
![11-(2-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389517.png)

![11-(4-ethoxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389524.png)
![N-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxamide](/img/structure/B389525.png)
![11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389526.png)
![2-methoxy-4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B389528.png)
![6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B389530.png)
![N-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B389531.png)
![11-(3-bromophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389532.png)
![11-(2-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389533.png)
![[3-Methyl-4-[oxo(thiophen-2-yl)methyl]-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B389534.png)
![11-(3,4-dimethoxyphenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389535.png)
